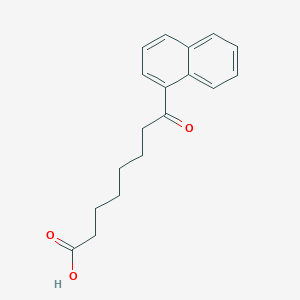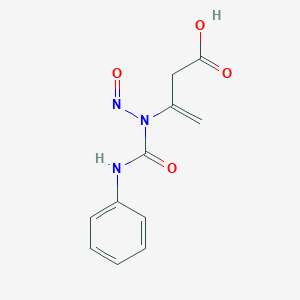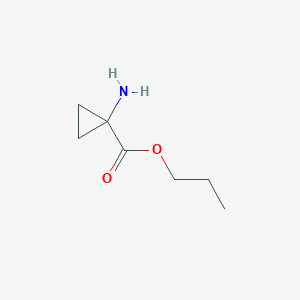
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) is a chemical compound that has been of great interest in scientific research due to its unique properties and potential applications. This compound is also known as CPP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Wissenschaftliche Forschungsanwendungen
CPP has been used extensively in scientific research due to its unique properties. It has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. CPP has also been studied for its potential use as a tool in neuroscience research, as it can be used to selectively activate certain neurons in the brain.
Wirkmechanismus
The mechanism of action of CPP is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various processes in the brain, including learning and memory. CPP has been shown to selectively activate the NMDA receptor, which can lead to the activation of downstream signaling pathways.
Biochemische Und Physiologische Effekte
CPP has been shown to have various biochemical and physiological effects. It has been shown to enhance long-term potentiation (LTP), which is a process involved in learning and memory. CPP has also been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. These effects suggest that CPP may have potential applications in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPP in lab experiments is its selectivity for the NMDA receptor. This allows researchers to selectively activate certain neurons in the brain, which can be useful for studying various neurological processes. However, one of the limitations of using CPP is its potential toxicity. CPP has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions in research for CPP. One area of research is the development of CPP derivatives with improved selectivity and reduced toxicity. Another area of research is the use of CPP in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, CPP may have potential applications in the field of optogenetics, which involves the use of light to selectively activate certain neurons in the brain. Overall, CPP is a promising compound with many potential applications in scientific research.
Synthesemethoden
The synthesis method for CPP involves the reaction of cyclopropanecarboxylic acid with propylamine. The reaction is carried out in the presence of a catalyst, usually palladium on carbon. The resulting product is then purified using various techniques, including chromatography, recrystallization, and distillation. The final product is a white crystalline powder with a melting point of 73-75°C.
Eigenschaften
CAS-Nummer |
104544-05-0 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-amino-, propyl ester (9CI) |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
propyl 1-aminocyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |
InChI-Schlüssel |
ONNCENWIDSAVKS-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1(CC1)N |
Kanonische SMILES |
CCCOC(=O)C1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



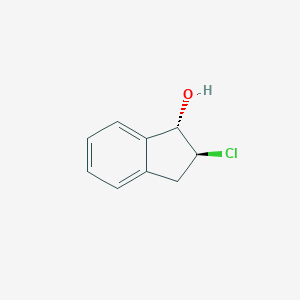
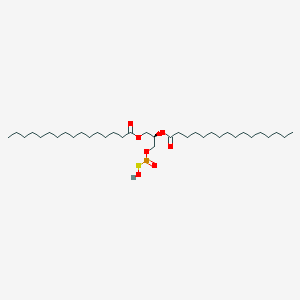
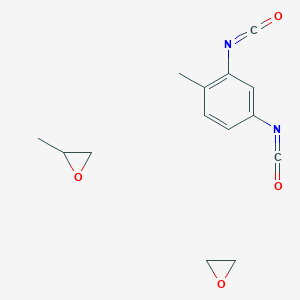
![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
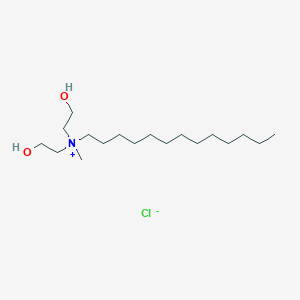
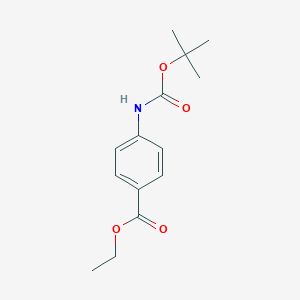
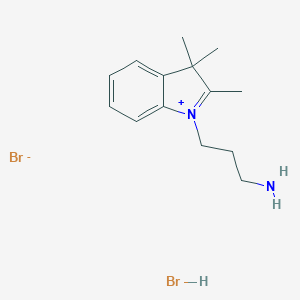

![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

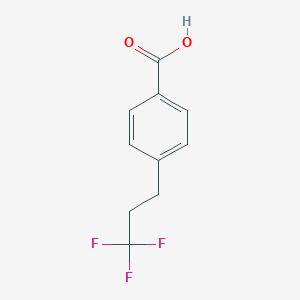
![3-[Acetyl-[3-[dodecyl(dimethyl)azaniumyl]propyl]amino]propane-1-sulfonate](/img/structure/B9180.png)
